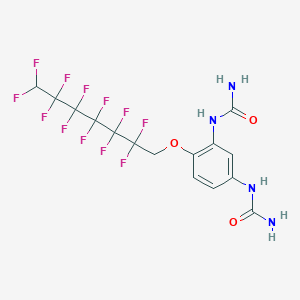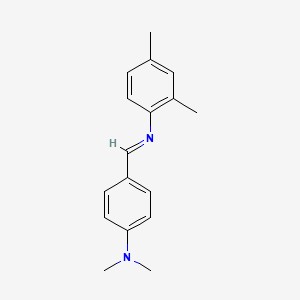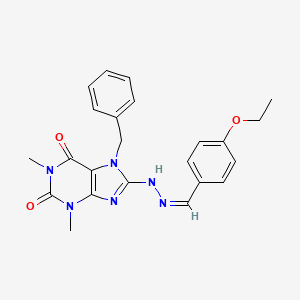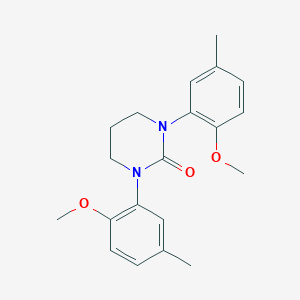
1-Chloro-2,5-dipentyloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,5-dipentyloxybenzene is an organic compound with the molecular formula C16H25ClO2 It is a derivative of benzene, where two pentyloxy groups and one chlorine atom are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dipentyloxybenzene can be synthesized through a multi-step process involving the substitution of chlorine and pentyloxy groups on a benzene ring. One common method involves the following steps:
Nitration: Benzene is first nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to form aniline.
Diazotization: Aniline is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the chlorine atom.
Etherification: Finally, the pentyloxy groups are introduced through an etherification reaction using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-Chloro-2,5-dipentyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the pentyloxy groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of catalysts like copper(I) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Aldehydes or carboxylic acids are common products.
Reduction: Dechlorinated compounds or modified ethers are typical products.
科学的研究の応用
1-Chloro-2,5-dipentyloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-2,5-dipentyloxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and pentyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
1-Chloro-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of pentyloxy groups.
1-Chloro-2,5-difluorobenzene: Contains fluorine atoms instead of pentyloxy groups.
1-Chloro-2,5-dipropoxybenzene: Similar structure but with propoxy groups instead of pentyloxy groups.
Uniqueness: 1-Chloro-2,5-dipentyloxybenzene is unique due to the presence of long pentyloxy chains, which can impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties can influence its solubility, reactivity, and interactions with other molecules, making it valuable for specific applications.
特性
CAS番号 |
90207-13-9 |
|---|---|
分子式 |
C16H25ClO2 |
分子量 |
284.82 g/mol |
IUPAC名 |
2-chloro-1,4-dipentoxybenzene |
InChI |
InChI=1S/C16H25ClO2/c1-3-5-7-11-18-14-9-10-16(15(17)13-14)19-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3 |
InChIキー |
AFAQYNZHIWKNKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=C(C=C1)OCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)

![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)


![5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11964348.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11964349.png)

![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)



![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)
